ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.16272547 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that inhibit the progression of various diseases.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially lead to a variety of cellular responses, including the inhibition of viral replication, reduction of inflammation, or the induction of cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step reactions. Initial steps often involve the preparation of intermediate compounds, followed by a series of condensation, cyclization, and functional group modifications.
Industrial Production Methods: In an industrial setting, the production is usually optimized for yield and purity, utilizing large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen-containing moieties.
Reduction: Selective reduction can target the carbonyl groups within the structure.
Substitution: Substitution reactions, especially nucleophilic substitutions, are possible due to the presence of reactive sites.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation of sulfur groups leads to sulfoxides or sulfones.
Reduction of carbonyl groups results in alcohols.
Substitution reactions yield various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications: Ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate has been explored for several scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules due to its reactivity and structural diversity.
Biology: Investigated for its interaction with various biomolecules, potentially affecting biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action: The compound's mechanism of action is primarily through its interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Ethyl 4-[2-({4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate.
Ethyl 4-[2-({3-ethyl-4-oxo-2H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate.
Comparison:
The ethyl group in ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate introduces steric and electronic effects that can alter its reactivity and biological activity compared to similar compounds.
This compound’s unique structure might offer better specificity and potency in its biological targets, setting it apart from closely related molecules.
This article provides a detailed overview of this compound, from its synthesis to its potential applications and mechanism of action. Let me know if there's any more detail you'd like to dive into!
Properties
IUPAC Name |
ethyl 4-[2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-3-26-19(28)18-17(14-7-5-6-8-15(14)22-18)23-20(26)31-13-16(27)24-9-11-25(12-10-24)21(29)30-4-2/h5-8,22H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFAOJLYLCGUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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